3,3-Dioxo-decahydro-3l6-thia-2,7-diaza-as-indacene-7-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide is a complex organic compound with a unique structure that includes an isothiazoloisoindole core
Preparation Methods
The synthesis of tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the isothiazoloisoindole core, followed by the introduction of the tert-butyl group and the carboxylate3,3-dioxide moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it could be explored for its therapeutic potential, particularly in drug development. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide can be compared with other similar compounds, such as other isothiazoloisoindole derivatives. These comparisons highlight its unique structural features and potential advantages in terms of reactivity, stability, and biological activity. Similar compounds include tert-Butyl(dimethyl)silyloxy derivatives and other isothiazoloisoindole analogs.
Properties
Molecular Formula |
C14H24N2O4S |
---|---|
Molecular Weight |
316.42 g/mol |
IUPAC Name |
tert-butyl (5aS,8aS,8bR)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate |
InChI |
InChI=1S/C14H24N2O4S/c1-14(2,3)20-13(17)16-7-9-4-5-12-10(11(9)8-16)6-15-21(12,18)19/h9-12,15H,4-8H2,1-3H3/t9-,10+,11+,12?/m1/s1 |
InChI Key |
YZANVQSNBJHXCA-FEZOTEKNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC3[C@H]([C@H]2C1)CNS3(=O)=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC3C(C2C1)CNS3(=O)=O |
Origin of Product |
United States |
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